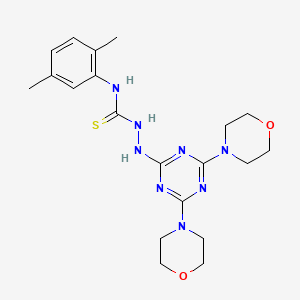

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

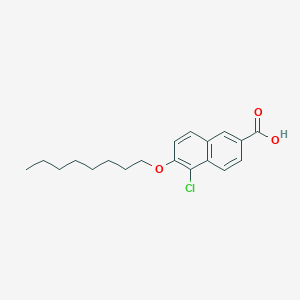

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide, also known as IQA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. IQA is a small molecule with a molecular weight of 401.95 g/mol and a chemical formula of C23H20N4OS.

Applications De Recherche Scientifique

Immune Response Modification

Imiquimod and its analogues, including compounds similar to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-(benzylthio)acetamide, have been identified as non-nucleoside imidazoquinolinamines. These compounds activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. Despite lacking inherent antiviral or antiproliferative activity in vitro, in vivo studies show significant immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting their use in treating various skin disorders and possibly beyond (Syed, 2001).

Bioactive Heterocyclic Compounds

Quinoline and quinazoline, core structures related to the chemical , have been extensively studied for their diverse biological activities, including antitumor, antimalarial, antibacterial, antifungal, and antiviral effects. These compounds, along with their synthetic analogs, offer promising avenues for drug development across a wide range of therapeutic areas (Shang et al., 2018).

Optoelectronic Materials

Research into quinazolines has expanded beyond medicinal chemistry into the synthesis and application of these compounds for electronic devices. Quinazoline derivatives have been explored for use in luminescent elements, photoelectric conversion elements, and image sensors, highlighting their potential in creating novel optoelectronic materials (Lipunova et al., 2018).

Anticorrosive Materials

Quinoline derivatives demonstrate effectiveness against metallic corrosion, making them valuable in the development of anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding is particularly noted, underscoring their industrial applications beyond pharmaceuticals (Verma et al., 2020).

Antiviral Research

Recent studies have highlighted the antiviral potential of benzazine derivatives, including quinoline, quinoxaline, and quinazoline compounds. Their exploration in the past few years indicates a significant capacity for designing effective antiviral drugs, offering new directions for therapeutic intervention against various viral infections (Mochulskaya et al., 2021).

Propriétés

IUPAC Name |

2-benzylsulfanyl-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c26-20(14-27-13-16-5-2-1-3-6-16)23-18-8-4-7-17-9-10-19(24-21(17)18)25-12-11-22-15-25/h1-12,15H,13-14H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHTUAALBFVYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)

![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)

![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)

![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)

![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)

![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)

![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)